

Application Notes and Protocols for D-(+)-Trehalose-¹³C₁₂ in Metabolomics Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: D-(+)-Trehalose-13C12

Cat. No.: B15555037

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D-(+)-Trehalose-¹³C₁₂ in metabolomics research, offering detailed protocols and data presentation guidelines. This stable isotope-labeled internal standard is a powerful tool for tracing the metabolic fate of trehalose and quantifying its levels in various biological systems.

Introduction to D-(+)-Trehalose and its Significance

D-(+)-Trehalose is a non-reducing disaccharide composed of two glucose units linked by an α,α -1,1-glycosidic bond. It is found in a wide variety of organisms, including bacteria, fungi, plants, and invertebrates, where it serves as a crucial osmoprotectant and stress protectant against conditions like desiccation, heat, and oxidative stress.^[1] In recent years, trehalose metabolism and its intermediate, trehalose-6-phosphate (T6P), have been recognized as significant signaling molecules that regulate plant growth and development.^{[1][2][3]} Given its roles in cellular protection and metabolic regulation, understanding the dynamics of trehalose metabolism is of great interest in fields ranging from agriculture to drug development.

D-(+)-Trehalose-¹³C₁₂ is a stable isotope-labeled version of trehalose, where all twelve carbon atoms are replaced with the ¹³C isotope. This isotopic labeling allows for its differentiation from endogenous, unlabeled trehalose by mass spectrometry, making it an invaluable tool for two primary applications in metabolomics:

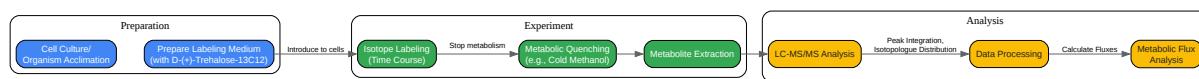
- Quantitative Analysis: As an internal standard for accurate quantification of endogenous trehalose levels.
- Metabolic Flux Analysis (MFA): As a tracer to follow the metabolic fate of trehalose and elucidate the activity of related metabolic pathways.

Application: D-(+)-Trehalose-¹³C₁₂ as an Internal Standard for Accurate Quantification

One of the primary applications of D-(+)-Trehalose-¹³C₁₂ is its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the precise quantification of endogenous trehalose.^{[4][5]} The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative metabolomics as it corrects for variations in sample preparation, injection volume, and matrix effects.^[4]

Quantitative Data Summary

The following table summarizes typical parameters for the quantification of trehalose using D-(+)-Trehalose-¹³C₁₂ as an internal standard with an LC-MS/MS system.


Parameter	Value	Reference
Internal Standard	D-(+)-Trehalose- ¹³ C ₁₂	[4] [5]
Concentration of Internal Standard	5 μM	[5]
Limit of Detection (LOD)	22 nM	[4]
Limit of Quantification (LOQ)	28 nM	[4]
Dynamic Range	0.1 - 100 μM	[5]
Mass Transition (Precursor > Product)	377 > 209 m/z	[4]
Endogenous Trehalose Transition	360 > 163 m/z	[4]

Application: D-(+)-Trehalose-¹³C₁₂ for Metabolic Flux Analysis

D-(+)-Trehalose-¹³C₁₂ can be used as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA) studies to investigate the uptake and metabolism of trehalose in cellular systems. By introducing ¹³C-labeled trehalose to cells or organisms, researchers can track the incorporation of the ¹³C label into downstream metabolites, thereby elucidating the pathways involved in trehalose breakdown and utilization.

Experimental Workflow for ¹³C-Trehalose Tracing

The general workflow for a ¹³C-trehalose tracing experiment is outlined below. This protocol is a generalized adaptation based on established ¹³C-MFA methodologies.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for a D-(+)-Trehalose-¹³C₁₂ tracing study.

Hypothetical Quantitative Data from a Tracing Experiment

While specific quantitative flux data from D-(+)-Trehalose-¹³C₁₂ tracing studies is not readily available in the surveyed literature, the following table illustrates the type of data that would be generated. This example assumes that ¹³C₁₂-trehalose is taken up by cells and catabolized into two molecules of ¹³C₆-glucose, which then enter central carbon metabolism.

Metabolite	Isotopologue	Fractional Enrichment (%) - Control	Fractional Enrichment (%) - Treated
Glucose-6-phosphate	M+6	0.1	45.2
Fructose-6-phosphate	M+6	0.1	42.8
3-Phosphoglycerate	M+3	0.2	35.5
Pyruvate	M+3	0.1	28.9
Lactate	M+3	0.3	38.1
Citrate	M+2	0.1	15.7
Citrate	M+4	0.0	5.2
α -Ketoglutarate	M+2	0.1	12.3

Note: This is illustrative data. Actual enrichment will depend on experimental conditions.

Detailed Experimental Protocols

Protocol 1: Quantification of Endogenous Trehalose using D-(+)-Trehalose-¹³C₁₂ as an Internal Standard

Objective: To accurately quantify the concentration of trehalose in a biological sample.

Materials:

- Biological sample (e.g., cell lysate, tissue homogenate)
- D-(+)-Trehalose-¹³C₁₂ (Internal Standard)
- Acetonitrile (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water

- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- LC-MS/MS system with a suitable column (e.g., Waters high-performance carbohydrate column)[4]

Procedure:

- Sample Preparation:
 - Homogenize tissue or lyse cells using an appropriate method.
 - Perform a protein precipitation step by adding a cold solvent (e.g., 3 volumes of acetonitrile) to the sample.
 - Vortex vigorously and incubate at -20°C for 30 minutes.
 - Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet proteins.
 - Transfer the supernatant to a new tube.
- Internal Standard Spiking:
 - Add a known concentration of D-(+)-Trehalose-¹³C₁₂ to the supernatant. A final concentration of 5 µM is a good starting point.[5]
- LC-MS/MS Analysis:
 - Mobile Phase: A typical mobile phase is a gradient of 2 mM ammonium acetate in water and 2 mM ammonium acetate in acetonitrile.[5]
 - Injection Volume: 40 µL.[5]
 - Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Selected Reaction Monitoring (SRM).

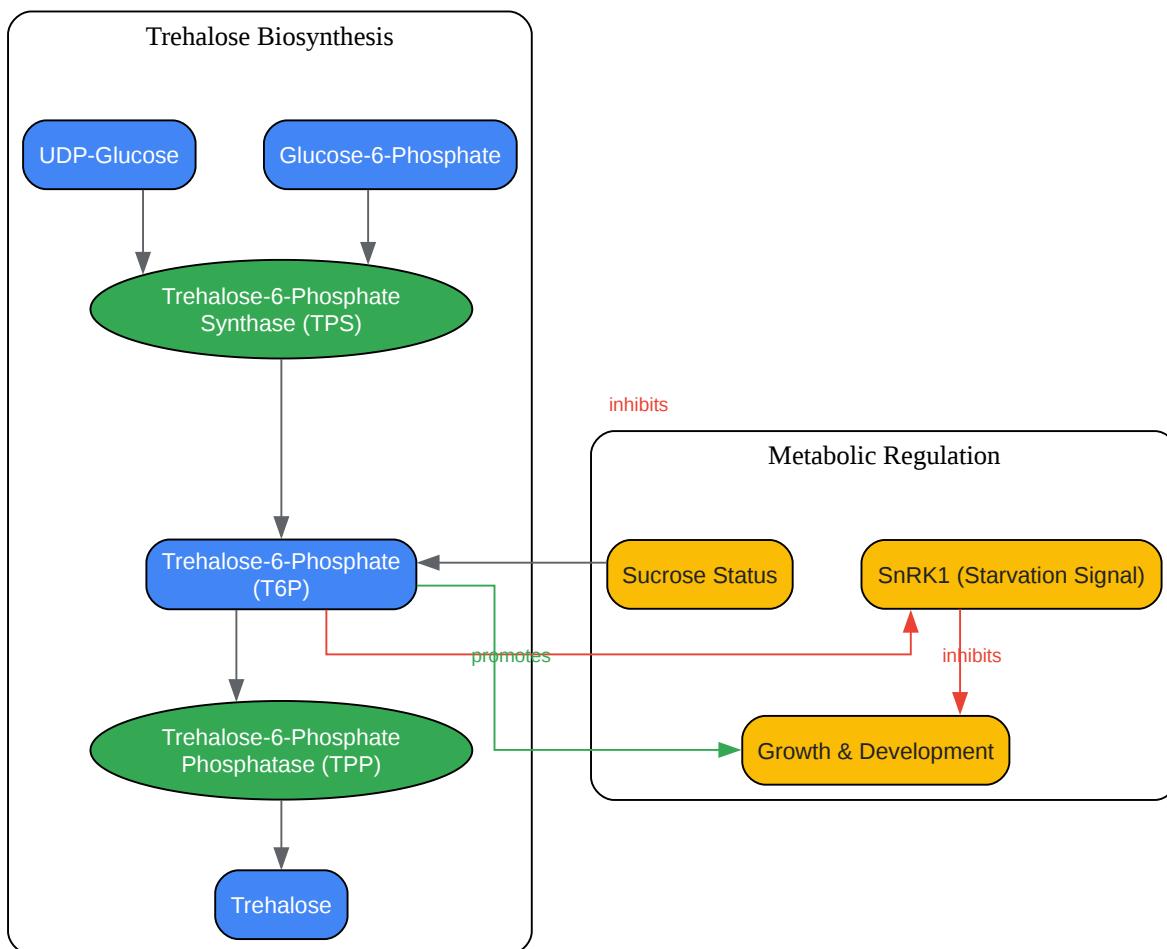
- Monitor the transition for endogenous trehalose: m/z 360 → 163.[4]
- Monitor the transition for D-(+)-Trehalose-¹³C₁₂: m/z 377 → 209.[4]
- Data Analysis:
 - Integrate the peak areas for both endogenous trehalose and the internal standard.
 - Calculate the response ratio (endogenous trehalose peak area / internal standard peak area).
 - Generate a calibration curve using known concentrations of unlabeled trehalose spiked with the same amount of internal standard.
 - Determine the concentration of trehalose in the sample by interpolating its response ratio on the calibration curve.

Protocol 2: Metabolic Tracing with D-(+)-Trehalose-¹³C₁₂

Objective: To trace the metabolic fate of trehalose in a cell culture system.

Materials:

- Cultured cells of interest
- Standard cell culture medium
- Custom labeling medium: Glucose-free and trehalose-free base medium supplemented with D-(+)-Trehalose-¹³C₁₂
- Phosphate-buffered saline (PBS), ice-cold
- 80% Methanol, ice-cold (-80°C)
- Cell scraper
- Refrigerated centrifuge

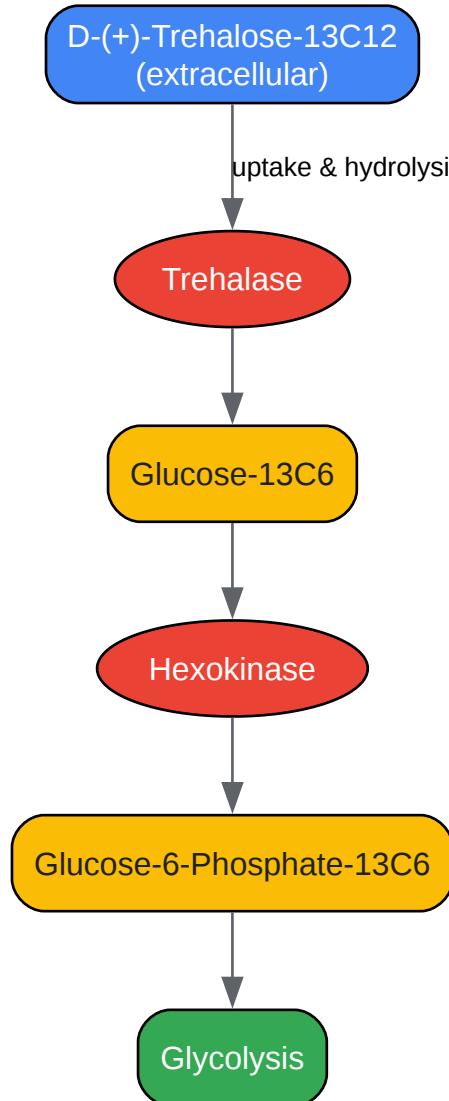

Procedure:

- Cell Seeding and Acclimation:
 - Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
 - Allow cells to acclimate in their standard culture medium for 24 hours.
- Isotope Labeling:
 - Prepare the labeling medium by supplementing the base medium with a desired concentration of D-(+)-Trehalose-¹³C₁₂ (e.g., 10 mM).
 - Aspirate the standard medium, wash the cells once with sterile PBS, and add the pre-warmed labeling medium.
 - Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of ¹³C into downstream metabolites.
- Metabolic Quenching and Metabolite Extraction:
 - At each time point, rapidly aspirate the labeling medium.
 - Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled trehalose.
 - Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
 - Scrape the cells in the methanol and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Vortex the tubes and incubate at -20°C for at least 30 minutes to precipitate proteins.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Carefully transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.
- LC-MS/MS Analysis and Data Interpretation:

- Analyze the metabolite extracts using an appropriate LC-MS/MS method for polar metabolites.
- Collect data for the different mass isotopologues of key metabolites in central carbon pathways (e.g., glycolysis, pentose phosphate pathway, TCA cycle).
- The fractional enrichment of ^{13}C in each metabolite is calculated to determine the extent of trehalose catabolism and its contribution to these pathways.

Signaling Pathways and Logical Relationships Trehalose Biosynthesis and Signaling in Plants

In plants, the synthesis of trehalose and its precursor, trehalose-6-phosphate (T6P), is a key regulatory hub that integrates carbon availability with growth and development. T6P acts as a signal of sucrose status.[\[1\]](#)


[Click to download full resolution via product page](#)

Caption: The trehalose biosynthesis pathway and its role in metabolic signaling in plants.

Catabolism of Exogenous Trehalose

When D-(+)-Trehalose-¹³C₁₂ is supplied to cells, it can be taken up and hydrolyzed by the enzyme trehalase into two molecules of glucose, which are then phosphorylated to enter

glycolysis.

[Click to download full resolution via product page](#)

Caption: Catabolic pathway for exogenous D-(+)-Trehalose-¹³C₁₂ in a cellular system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Trehalose metabolism and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trehalose Metabolism and Signaling | Annual Reviews [annualreviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for D-(+)-Trehalose-¹³C₁₂ in Metabolomics Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15555037#d-trehalose-13c12-applications-in-metabolomics-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com